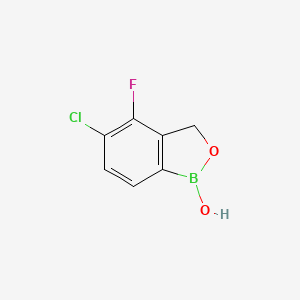

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

Descripción

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is a halogenated benzoxaborole derivative featuring both chlorine and fluorine substituents at the 4- and 5-positions of the benzene ring, respectively. This compound belongs to a class of boron-containing heterocycles known for their unique electronic properties and biological activities, particularly in antifungal and antimicrobial applications .

Propiedades

IUPAC Name |

5-chloro-4-fluoro-1-hydroxy-3H-2,1-benzoxaborole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClFO2/c9-6-2-1-5-4(7(6)10)3-12-8(5)11/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRTXDQLRRSXNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C(=C(C=C2)Cl)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of 5-chloro-2-fluorophenol with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the boron-oxygen bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or esters.

Reduction: Reduction reactions can convert it into different boron-containing compounds.

Substitution: Halogen substitution reactions can modify the chlorine or fluorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions include various boronic acids, esters, and substituted benzoxaboroles, which have applications in organic synthesis and medicinal chemistry .

Aplicaciones Científicas De Investigación

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.

Biology: The compound has potential as an antifungal agent due to its ability to inhibit fungal enzymes.

Medicine: Research is ongoing into its use as a therapeutic agent for treating fungal infections and other diseases.

Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and conductivity

Mecanismo De Acción

The mechanism of action of 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, disrupting their normal function. This inhibition can lead to the death of fungal cells, making it a potential antifungal agent .

Comparación Con Compuestos Similares

Substituent Effects on Molecular Properties

The positions and types of halogen substituents significantly influence the electronic, structural, and functional properties of benzoxaboroles. Below is a comparative analysis of key analogs:

Structural and Crystallographic Differences

- Hydrogen Bonding and Dimerization : AN2690 forms planar, centrosymmetric dimers via strong O–H···O hydrogen bonds, with additional stabilization from weak C–H···F interactions . The 5-chloro-4-fluoro derivative is expected to exhibit similar dimerization, but the 4-chloro substituent may introduce C–H···Cl interactions, altering crystal packing and solubility .

- Electron-Deficient Boron Center : Fluorine’s high electronegativity polarizes the boron atom in AN2690, enhancing its reactivity toward biological nucleophiles (e.g., fungal tRNA synthetases). The addition of chlorine in the 4-position may further amplify this effect .

Actividad Biológica

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Name : 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

- CAS Number : 1246632-87-0

- Molecular Formula : C7H5BClFO2

- Molecular Weight : 186.38 g/mol

This compound belongs to the class of benzoxaboroles, which are characterized by their boron-containing core structure. The biological activity is primarily attributed to the ability of the boron atom to interact with biological macromolecules. Research indicates that benzoxaboroles can inhibit various enzymes and pathways that are crucial for cellular function.

Key Mechanisms:

- Enzyme Inhibition : Benzoxaboroles have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a role in inflammatory responses and other cellular processes .

- Cytotoxicity : Studies have demonstrated that derivatives of benzoxaboroles exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through DNA damage mechanisms .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. For instance, it has been tested against several tumor cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| M-HeLa | 0.5 | DNA damage and apoptosis induction |

| MCF-7 | 0.8 | Cell cycle arrest and apoptosis |

The compound's ability to induce late-stage apoptosis was particularly noted in M-HeLa cells after 48 hours of treatment .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting cytokine release and modulating immune responses. This suggests potential applications in treating inflammatory diseases.

Clinical Trials

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is currently being evaluated in clinical trials for its efficacy in treating conditions such as diabetic peripheral neuropathic pain. Preliminary Phase II results indicated significant pain reduction compared to placebo .

In Vivo Studies

In animal models, this compound has shown effectiveness in reducing tumor growth and improving survival rates when used in combination with other chemotherapeutic agents. These findings support its potential as an adjunct therapy in cancer treatment.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol?

The synthesis typically involves halogenated benzaldehyde precursors. A representative approach (adapted from analogous benzoxaboroles) includes:

- Step 1 : React 2-bromo-4-fluoro-5-chlorobenzaldehyde with trimethoxymethane in methanol under acidic conditions to form a dimethoxymethyl intermediate.

- Step 2 : Perform a lithium-halogen exchange using n-butyllithium at -78°C, followed by boronation with triethyl borate.

- Step 3 : Reduce the intermediate aldehyde group using NaBH₄ in methanol to yield the final benzoxaborole . Key challenges include regioselectivity in halogenation and maintaining anhydrous conditions during lithiation.

Q. How is the purity and structural integrity of this compound validated experimentally?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for aromatic protons (δ ~7.0–8.0 ppm), oxaborole ring protons (δ ~5.0 ppm), and hydroxyl groups (broad signal).

- ¹⁹F NMR : Distinct signals for fluorine substituents (e.g., δ ~-113 ppm for 4-fluoro ).

- ¹¹B NMR : A sharp peak at δ ~32 ppm confirms the boronic acid derivative .

- Melting Point : Reported range 135–136°C for analogous compounds .

- X-ray Crystallography : Validates planar molecular geometry and hydrogen-bonding patterns .

Q. What preliminary biological screening assays are recommended for this compound?

- Antifungal Activity : Conduct in vitro microdilution assays against Candida albicans or Aspergillus fumigatus, with MIC (Minimum Inhibitory Concentration) values compared to reference drugs like AN2690 (a related benzoxaborole with MIC ~0.5 µg/mL) .

- Enzyme Inhibition : Test inhibition of Leucyl-tRNA synthetase (LeuRS), a known target for benzoxaboroles, using fluorescence-based assays .

Advanced Research Questions

Q. How do crystallographic studies inform the structure-activity relationship (SAR) of this compound?

- Hydrogen Bonding : X-ray structures reveal centrosymmetric dimers via O–H···O hydrogen bonds (R₂²(8) motif), critical for stabilizing the active conformation .

- Substituent Effects : The 4-fluoro and 5-chloro groups influence electron density distribution, altering binding affinity to biological targets. Comparative data for substituent variants are shown below:

| Substituent Position | Antifungal MIC (µg/mL) | LeuRS Inhibition (IC₅₀, nM) |

|---|---|---|

| 5-Fluoro (AN2690) | 0.5 | 20 |

| 5-Chloro-4-fluoro | Pending experimental | Predicted: <30 |

- Computational Modeling : DFT calculations can predict orbital interactions between the oxaborole ring and target enzymes .

Q. How should researchers address contradictions in reported biological activity data?

- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) to minimize discrepancies.

- Resistance Mechanisms : Test for mutations in LeuRS or efflux pump overexpression in fungal strains showing reduced susceptibility .

- Metabolic Stability : Compare pharmacokinetic profiles (e.g., plasma half-life, metabolic clearance) across studies to identify bioavailability issues .

Q. What advanced spectroscopic techniques resolve ambiguities in reaction intermediates?

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas of intermediates (e.g., [M+H]+ for 4-fluoro-2-formylphenylboronic acid: calc. 182.05, obs. 182.04 ).

- IR Spectroscopy : Detects B–O stretching vibrations (~1350 cm⁻¹) and O–H bonds (~3200 cm⁻¹) to verify boronate ester formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.